1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 1030421-66-9
VCID: VC2630033
InChI: InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2
SMILES: C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

CAS No.: 1030421-66-9

Cat. No.: VC2630033

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole - 1030421-66-9

Specification

CAS No. 1030421-66-9
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name 2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone
Standard InChI InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2
Standard InChI Key LTYJTSKIHJVIKQ-UHFFFAOYSA-N
SMILES C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl
Canonical SMILES C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl

Introduction

Chemical Properties and Structure

Nomenclature and Identification

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is known by several alternative names and identifiers in chemical databases and literature:

Identification ParameterValue
IUPAC Name1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Alternative Name2-chloro-1-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanone
Molecular FormulaC11H10ClN3O
CAS Number1030421-66-9
Average Mass235.671 g/mol
Monoisotopic Mass235.051240 g/mol
InChI1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2
InChI KeyLTYJTSKIHJVIKQ-UHFFFAOYSA-N
SMILES NotationC1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl
PubChem Compound ID29021657

This comprehensive identification information provides researchers with the necessary tools to accurately identify and reference the compound in scientific communications and database searches .

Structural Features

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has a distinct structural composition characterized by:

  • A fused tricyclic ring system comprising:

    • A benzene ring

    • A benzimidazole core structure

    • An imidazo[1,2-a] ring fusion pattern

  • A chloroacetyl group (-COCH2Cl) attached to the nitrogen atom at position 1 of the imidazo ring

  • A 2,3-dihydro configuration in the imidazo portion of the molecule

This structural arrangement results in a compound with three nitrogen atoms strategically positioned within the ring system, contributing to its potential hydrogen bonding capabilities and biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole influence its stability, reactivity, and potential applications:

PropertyDescription/Value
Physical StateSolid at room temperature
Storage Temperature2-8°C (recommended)
Commercial PurityTypically ≥95%
ReactivityThe chloroacetyl group provides a reactive site for nucleophilic substitution reactions
SolubilitySoluble in organic solvents such as DMSO and dichloromethane
StabilityRelatively stable under normal storage conditions

The presence of the chloroacetyl group makes this compound particularly interesting as it can serve as a precursor for further chemical modifications through nucleophilic substitution reactions .

Research Applications

1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has potential applications in various research fields:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drugs.

  • Chemical Biology: As a tool for investigating biological processes through selective interactions with specific targets.

  • Synthetic Chemistry: As an intermediate for the synthesis of more complex heterocyclic compounds through reactions involving the chloroacetyl moiety.

  • Materials Science: As a building block for the development of novel materials with specific properties derived from its heterocyclic structure.

Comparison with Related Compounds

To better understand the potential significance of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, it is valuable to compare it with structurally related compounds:

CompoundStructural RelationshipDistinctive FeaturesKnown Activities
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-oneContains a benzimidazole core with a chloroethyl substituentFeatures a carbonyl group in the imidazole ringReported to have various biological activities
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazoleLacks the acetyl group present in our target compoundContains a direct chloroethyl group rather than a chloroacetyl groupStructural precursor to our target compound
2-chloro-1H-benzo[d]imidazoleSimpler benzimidazole with a chloro substituentLacks the fused imidazo ring and acetyl functionalityBuilding block for more complex benzimidazole derivatives

This comparison highlights the unique structural features of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, particularly the presence of both the fused imidazo ring and the chloroacetyl group, which likely contribute to its specific chemical and biological properties.

Future Research Directions

Future research on 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole could focus on several promising areas:

  • Comprehensive evaluation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, using both in vitro and in vivo models.

  • Investigation of its potential as a synthetic intermediate for the development of more complex heterocyclic compounds with enhanced biological activities.

  • Structural modifications to optimize its pharmacological properties, such as:

    • Replacement of the chlorine atom with other substituents

    • Introduction of additional functional groups on the benzene ring

    • Modification of the imidazo portion of the molecule

  • Computational studies to predict its interactions with specific biological targets and guide rational drug design efforts.

  • Development of more efficient and environmentally friendly synthesis methods to facilitate its production for research purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator